molecular formula C17H17ClN2O3 B4933933 N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

Katalognummer: B4933933
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: QUZNXXGVFLGBRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A is a serine/threonine kinase that plays a crucial role in mitosis, and its overexpression has been linked to the development of cancer. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.

Wirkmechanismus

N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide targets the Aurora A kinase, which is involved in regulating mitosis. Aurora A kinase overexpression is common in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. This compound binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. In addition, this compound may have limited efficacy in tumors with low levels of Aurora A kinase expression.

Zukünftige Richtungen

There are several future directions for research on N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of focus is the development of combination therapies that incorporate this compound with other anticancer agents. Finally, there is a need for further research on the mechanisms of resistance to this compound and strategies to overcome this resistance.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets the Aurora A kinase and has shown efficacy in preclinical models of cancer. Its specificity for Aurora A kinase reduces the risk of off-target effects, but its short half-life may limit its effectiveness in vivo. Further research is needed to develop more potent and selective Aurora A kinase inhibitors, as well as combination therapies that incorporate this compound with other anticancer agents.

Synthesemethoden

The synthesis of N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with N-(3-chloro-2-methylphenyl)ethanamine to form this compound. The final product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective in inhibiting the growth of tumor xenografts in mice. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.

Eigenschaften

IUPAC Name

N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-14(18)4-3-5-15(11)20-16(21)10-19-17(22)12-6-8-13(23-2)9-7-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZNXXGVFLGBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.